6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-boronic acid pinacol ester typically involves the reaction of 6-bromo-3-pyridineboronic acid with 2-(methylamino)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the boronic ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling reactions, the compound acts as a boron reagent that undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. This process involves the transfer of the boronic ester group to the palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Used in similar coupling reactions but with different reactivity and selectivity.
6-Hydroxypyridine-3-boronic acid pinacol ester: Shares structural similarities but has different functional groups that affect its reactivity.
6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester: Another boronic ester derivative with distinct applications in medicinal chemistry.
Uniqueness
6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-boronic acid pinacol ester is unique due to its specific functional groups that provide enhanced reactivity and selectivity in various chemical reactions. Its ability to form stable complexes with molecular targets makes it a valuable tool in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C14H23BN2O3 |
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Molecular Weight |
278.16 g/mol |
IUPAC Name |
2-[methyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]ethanol |
InChI |
InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-6-7-12(16-10-11)17(5)8-9-18/h6-7,10,18H,8-9H2,1-5H3 |
InChI Key |
VYRCGFHTYNGJEU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)CCO |
Origin of Product |
United States |
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